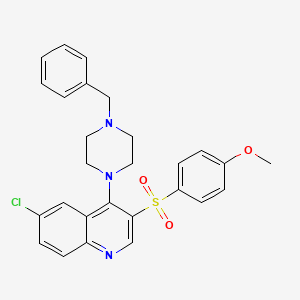
4-(4-Benzylpiperazin-1-yl)-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential biological activities. In the provided studies, various synthetic pathways have been explored to create different quinoline-based compounds. For instance, the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines involved the formation of the pyridine ring via cyclization of a formyl group with an amino or iminophosphorane group in 1-benzyloxypyrazole, followed by debenzylated to yield the hydroxy-substituted products . Another study reported the synthesis of quinoline chalcones from 2-chloro-3-formyl quinoline and 4-(benzyl sulfonyl) acetophenone, leading to the creation of new pyrazoline derivatives through further reactions with hydrazine hydrate and phenyl hydrazine .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. In one study, the title compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was analyzed, revealing two independent molecules with specific dihedral angles between the pyrimidine and methoxyphenyl rings, as well as between the quinoline ring system and the pyrimidine ring . These structural details are important for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The reactivity of quinoline derivatives is influenced by their chemical structure. The study on quinoline chalcones showed that their reaction with bromine yielded dibromides, while their condensation with hydrazine hydrate and phenyl hydrazine produced various pyrazoline derivatives . These reactions demonstrate the versatility of quinoline compounds in undergoing chemical transformations to yield a diverse array of products with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are essential for their practical applications. Although the provided papers do not directly discuss these properties, they can be inferred from the molecular structures and synthetic methods described. For example, the presence of sulfonyl and methoxy groups can affect the solubility and reactivity of the compounds . Additionally, the crystal structure analysis provides insights into the stability and potential intermolecular interactions of the compounds .
Applications De Recherche Scientifique
Antibacterial Activity
A study by Alavi et al. (2017) explored the synthesis of different quinoxalines, including sulfonamides derived from 2-(4-methoxyphenyl)-quinoxaline, and evaluated their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria.
Fluorescent Probes
Bodke et al. (2013) synthesized a series of quinoline derivatives as fluorescent probes, which exhibited fluorescence in various solvents, suggesting potential applications in imaging and analytical chemistry.
Cytotoxic Properties
Korcz et al. (2018) focused on the synthesis of novel quinoline-3-carbaldehyde hydrazones and evaluated their cytotoxic properties on human tumor cell lines, indicating potential in cancer research.
Anti-Inflammatory Properties
Research by Smits et al. (2008) identified novel H4 receptor ligands with significant anti-inflammatory properties in vivo, based on the structural exploration of quinoxalines.
Antimicrobial Efficacy
A study by Iosr Journals et al. (2012) synthesized and characterized quinoline-based compounds, evaluating their antimicrobial efficacy against various bacteria and fungi, and some compounds also showed antitubercular activity.
Anti-Tuberculosis Agents
Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated them as anti-Mycobacterium tuberculosis agents, finding compounds with potent antitubercular activity.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The targets could be proteins or enzymes involved in essential microbial processes.
Mode of Action
It is suggested that the compound may interact with its targets, possibly leading to the inhibition of essential microbial processes
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition .
Result of Action
Given its antimicrobial activity, it can be inferred that the compound may lead to the death or growth inhibition of microbes .
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-34-22-8-10-23(11-9-22)35(32,33)26-18-29-25-12-7-21(28)17-24(25)27(26)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVGXQXTBICEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

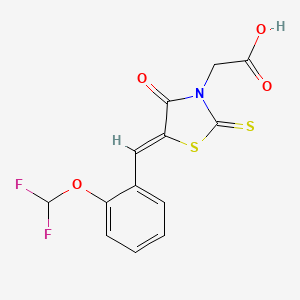
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)
![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)
![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)
![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)
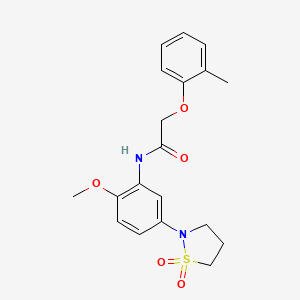
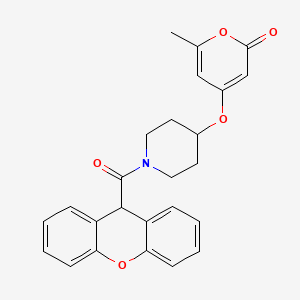
![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

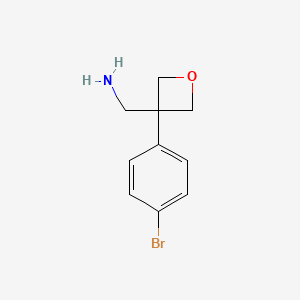
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)